

4-Methyl-3-phenoxy pyridine experimental protocol

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Compound of Interest

Compound Name: 4-Methyl-3-phenoxy pyridine

CAS No.: 54629-96-8

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An In-Depth Guide to the Synthesis and Characterization of **4-Methyl-3-phenoxy pyridine**

Authored by a Senior Application Scientist

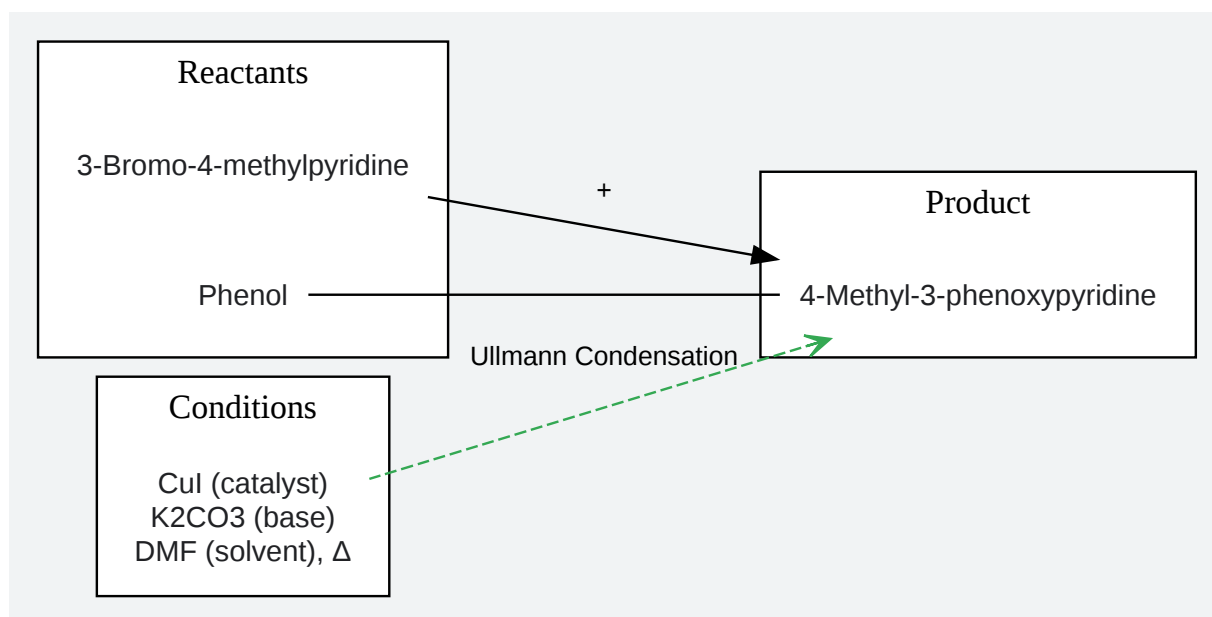
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of **4-Methyl-3-phenoxy pyridine**, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The phenoxy pyridine motif is a key structural component in a variety of biologically active molecules, including potent antitumor agents.[1][2] The strategic placement of a methyl group can further modulate a compound's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" in drug discovery.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process. The protocol emphasizes a self-validating system, where rigorous characterization confirms the identity and purity of the final product.

Synthetic Strategy: The Ullmann Condensation

The formation of the diaryl ether bond is the key transformation in this synthesis. While modern palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling exist, this protocol will focus on the Ullmann condensation.[4][5] The Ullmann reaction is a robust and well-established copper-catalyzed method for forming carbon-heteroatom bonds, particularly aryl ethers.[6][7] It typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.[8][9]

The chosen pathway involves the coupling of 3-Bromo-4-methylpyridine with phenol. The copper(I) catalyst is believed to undergo oxidative addition with the aryl bromide, followed by reaction with the phenoxide and subsequent reductive elimination to yield the desired diaryl ether and regenerate the active catalyst.[7]



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Caption: Ullmann condensation for the synthesis of **4-Methyl-3-phenoxy-pyridine**.

Detailed Experimental Protocol

This protocol details the synthesis of **4-Methyl-3-phenoxy-pyridine** on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagent/Material	Grade	Supplier Example	Notes
3-Bromo-4-methylpyridine	≥97%	Sigma-Aldrich	Halogenated pyridine substrate.
Phenol	≥99%	Fisher Scientific	Nucleophile. Handle with extreme care.
Copper(I) Iodide (CuI)	98%	Acros Organics	Catalyst.
Potassium Carbonate (K ₂ CO ₃)	Anhydrous, ≥99%	J.T. Baker	Base. Must be anhydrous.
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	EMD Millipore	High-boiling polar aprotic solvent.
Ethyl Acetate (EtOAc)	ACS Grade	VWR	Extraction solvent.
Hexanes	ACS Grade	VWR	Chromatography eluent.
Brine (Saturated NaCl solution)	N/A	In-house prep	Used for washing during work-up.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	VWR	Drying agent.
Silica Gel	230-400 mesh	Sorbent Tech.	Stationary phase for chromatography.
Inert Gas (Nitrogen or Argon)	High Purity	Airgas	For maintaining an inert atmosphere.

Equipment:

- Round-bottom flasks and reflux condenser
- Magnetic stirrer with heating mantle and temperature controller
- Inert atmosphere setup (Schlenk line or balloon)

- Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
- Rotary evaporator
- Glass chromatography column
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure

- Reaction Setup:
 - To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-methylpyridine (1.0 eq, e.g., 1.72 g, 10 mmol), phenol (1.2 eq, 1.13 g, 12 mmol), copper(I) iodide (0.1 eq, 190 mg, 1 mmol), and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
 - Causality: An excess of phenol is used to drive the reaction to completion. Anhydrous potassium carbonate is crucial as a base to deprotonate phenol, forming the more nucleophilic phenoxide in situ. Water can inhibit the catalyst and react with the base, hence the need for anhydrous conditions.
- Inert Atmosphere:
 - Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is essential to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.
- Solvent Addition and Reaction:
 - Add anhydrous N,N-Dimethylformamide (DMF, ~30-40 mL) via syringe.
 - Heat the reaction mixture to 120-130 °C with vigorous stirring.
 - Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage and the catalytic cycle.[6]

- Reaction Monitoring:
 - Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). Spot the starting material (3-Bromo-4-methylpyridine) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material, typically within 12-24 hours.
- Work-up and Extraction:
 - Once complete, cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing water (~100 mL) and stir. This will precipitate the crude product and dissolve the inorganic salts.
 - Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation and remove bulk water.
 - Causality: The extraction isolates the organic product from the aqueous phase containing inorganic byproducts. The brine wash reduces the solubility of the organic product in the aqueous phase.
- Drying and Concentration:
 - Dry the combined organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

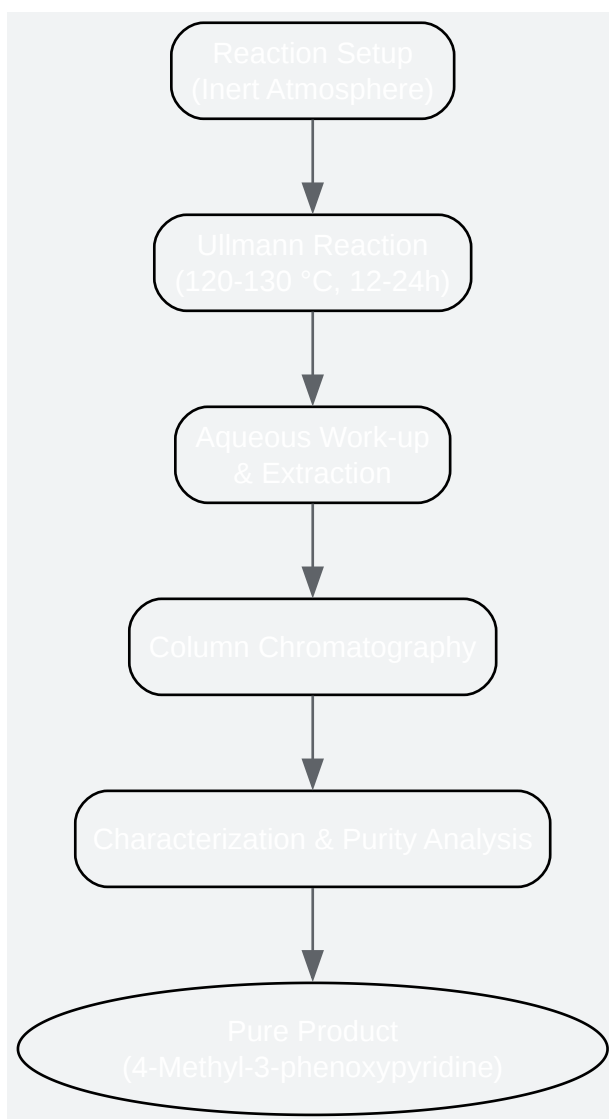
Purification

- Purify the crude product via flash column chromatography on silica gel.
- Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is typically effective.
- Collect fractions and analyze by TLC to identify those containing the pure product.

- Combine the pure fractions and remove the solvent in vacuo to afford **4-Methyl-3-phenoxy pyridine** as a pure compound.

Workflow and Validation

A successful synthesis is defined by the rigorous confirmation of the product's identity and purity. The following workflow ensures the protocol is self-validating.



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Caption: Overall workflow from synthesis to final product validation.

Analytical Characterization

The following techniques are essential for confirming the structure and purity of the synthesized **4-Methyl-3-phenoxy**pyridine.

Parameter	Method	Expected Outcome
Identity Confirmation		
Molecular Weight	GC-MS	The mass spectrum should show a molecular ion peak (M^+) corresponding to the mass of $C_{12}H_{11}NO$ ($m/z = 185.22$). [10] [11]
Structure	1H & ^{13}C NMR (in $CDCl_3$)	1H NMR: Distinct signals for the pyridine and phenyl protons. Expect a singlet for the methyl group (~2.2-2.4 ppm) and characteristic aromatic signals. [12] ^{13}C NMR: Expect 12 distinct carbon signals. [13]
Purity Assessment		
Purity Level	HPLC-UV	Analysis on a C18 column should show a single major peak, with purity $\geq 95\%$ by area normalization. [14] [15]
Physical Properties		
Physical State	Visual Inspection	Typically a colorless to pale yellow oil or a low-melting solid.
Yield	Gravimetric Analysis	A typical yield for this reaction after purification is in the range of 60-80%.

Safety and Handling

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Chemical Hazards:
 - Phenol: Highly corrosive and toxic. Can cause severe skin burns and is rapidly absorbed through the skin. Handle only in a fume hood and avoid all contact.[16]
 - DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
 - 3-Bromo-4-methylpyridine: Irritant. Avoid inhalation and contact with skin and eyes.
- Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste and halogenated waste streams should be segregated.

Applications in Research and Development

4-Methyl-3-phenoxy pyridine is a valuable building block for the synthesis of more complex molecules. The phenoxy pyridine core is present in numerous kinase inhibitors and other targeted therapeutics.[1] This scaffold can be further functionalized at various positions on either aromatic ring to generate libraries of novel compounds for screening in drug discovery programs. Its synthesis provides a key starting material for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of new chemical entities.

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